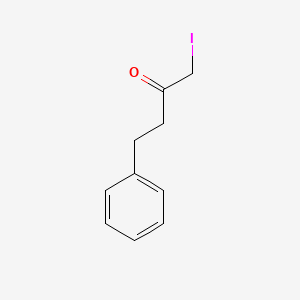

2-Butanone, 1-iodo-4-phenyl-

Description

BenchChem offers high-quality 2-Butanone, 1-iodo-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 1-iodo-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPHELUTWLYRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474805 | |

| Record name | 2-Butanone, 1-iodo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352276-27-8 | |

| Record name | 2-Butanone, 1-iodo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance As a Synthetic Intermediate

The primary importance of 2-Butanone, 1-iodo-4-phenyl- in the academic sphere lies in its utility as a precursor in multi-step organic syntheses. α-Halo ketones, in general, are highly sought-after intermediates due to their susceptibility to nucleophilic attack, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The iodo- a specific instance of this class of compounds, offers distinct advantages in certain synthetic contexts.

Detailed research has shown that the carbon-iodine bond is the most reactive among the carbon-halogen bonds, making 2-Butanone, 1-iodo-4-phenyl- an excellent substrate for a variety of substitution and coupling reactions. This heightened reactivity allows for chemical transformations to occur under milder conditions, which can be crucial when dealing with sensitive functional groups elsewhere in a molecule.

For instance, while a study on the iodine(III)-mediated synthesis of oxazoles from ketones and nitriles noted that the precursor, 4-phenyl-2-butanone, did not yield the desired product under the tested conditions, the conversion of this precursor to its α-iodo derivative would open up alternative synthetic pathways. mdpi.com The introduction of the iodine atom activates the α-position, making it a prime site for subsequent reactions to build heterocyclic structures like oxazoles through different mechanisms.

The synthesis of 2-Butanone, 1-iodo-4-phenyl- can be achieved from its corresponding chloro or bromo analogs or through the direct iodination of 4-phenyl-2-butanone (also known as benzylacetone). chemsrc.com This accessibility further enhances its appeal as a synthetic intermediate in research laboratories.

Overview of Key Structural Elements for Chemical Reactivity

The chemical behavior of 2-Butanone, 1-iodo-4-phenyl- is governed by two principal structural features: the α-iodo ketone functionality and the terminal phenyl group.

The α-iodo ketone is the primary site of reactivity. The electron-withdrawing nature of the adjacent carbonyl group and the good leaving group ability of the iodide ion make the α-carbon highly electrophilic. This facilitates a range of nucleophilic substitution reactions, which are fundamental in constructing larger molecules. Furthermore, the presence of the iodine atom can influence the enolization of the ketone, which is a key step in many of its reactions.

The phenyl group , located at the end of the four-carbon chain, also plays a significant role in the molecule's reactivity. While electronically isolated from the primary reactive center by two methylene (B1212753) groups, its steric bulk can influence the approach of reagents. Moreover, the phenyl ring itself can be a site for further functionalization in more complex synthetic schemes, although it is generally less reactive than the α-iodo ketone moiety. The presence of the aromatic ring also impacts the physical properties of the molecule, such as its solubility and chromatographic behavior.

The interplay between these structural elements makes 2-Butanone, 1-iodo-4-phenyl- a molecule with a well-defined and predictable pattern of reactivity, rendering it a valuable tool for synthetic chemists in the construction of novel organic compounds.

Reaction Mechanisms and Chemical Reactivity of 2 Butanone, 1 Iodo 4 Phenyl

Nucleophilic Substitution Reactions Involving the α-Iodoketone Moiety

The presence of an iodine atom on the carbon alpha to the carbonyl group makes this position highly susceptible to nucleophilic substitution reactions. The iodine atom is an excellent leaving group due to the stability of the iodide anion (I⁻), which is the conjugate base of a strong acid (hydroiodic acid).

The reaction at the α-carbon of 2-Butanone, 1-iodo-4-phenyl- with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is favored because the electrophilic carbon is a primary carbon, which is sterically accessible to the incoming nucleophile. masterorganicchemistry.com

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (iodine). masterorganicchemistry.comlibretexts.org This "backside attack" is necessary to minimize electrostatic repulsion between the electron-rich nucleophile and the electron-rich leaving group. libretexts.org

A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. masterorganicchemistry.comlibretexts.org If the starting material were chiral at the α-carbon, the product would have the opposite configuration. For instance, if starting with an (R)-enantiomer, the SN2 reaction would yield an (S)-enantiomer product. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate (2-Butanone, 1-iodo-4-phenyl-) and the nucleophile. masterorganicchemistry.com The strength of the nucleophile is a critical factor; stronger nucleophiles lead to faster reaction rates.

Table 1: Common Nucleophiles for SN2 Reactions with α-Iodoketones

| Nucleophile | Formula | Product Type |

|---|---|---|

| Hydroxide | OH⁻ | α-Hydroxyketone |

| Alkoxide | RO⁻ | α-Alkoxyketone |

| Cyanide | CN⁻ | α-Cyanoketone |

| Azide | N₃⁻ | α-Azidoketone |

| Thiolate | RS⁻ | α-Thioketone |

| Ammonia | NH₃ | α-Aminoketone |

| Acetate | CH₃COO⁻ | α-Acetoxyketone |

Electrophilic and Nucleophilic Reactivity of the Ketone Functionality

The ketone's carbonyl group (C=O) is a site of both electrophilic and nucleophilic reactivity. The carbon atom is electrophilic due to the polarization of the C=O bond, while the adjacent α-carbons are acidic, allowing for nucleophilic reactivity via enolate formation.

The electrophilic carbon of the carbonyl group can be attacked by hydride reagents, leading to the reduction of the ketone to a secondary alcohol. This is a nucleophilic addition reaction. chemguide.co.uk Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding 1-iodo-4-phenyl-2-butanol. chemguide.co.uk

Catalytic hydrogenation can also be employed. Studies on the parent compound, 4-phenyl-2-butanone, show that the carbonyl group can be selectively hydrogenated to an alcohol. researchgate.net The choice of catalyst and solvent can influence the selectivity between carbonyl reduction and hydrogenation of the aromatic ring. whiterose.ac.ukreadcube.com For instance, using a Pt/TiO₂ catalyst in aromatic or alcohol solvents tends to favor carbonyl hydrogenation over aromatic ring hydrogenation. whiterose.ac.ukreadcube.com

Table 2: Conditions for Carbonyl Reduction

| Reagent/Catalyst | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-iodo-4-phenyl-2-butanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-iodo-4-phenyl-2-butanol |

| H₂ / Pt/TiO₂ | Toluene, Alcohols | 1-iodo-4-phenyl-2-butanol whiterose.ac.ukreadcube.com |

Alpha-Carbon Reactivity and Enolate Chemistry

The protons on the carbons adjacent (alpha) to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com 2-Butanone, 1-iodo-4-phenyl- has two alpha-carbons: C1 (bearing the iodine) and C3.

Deprotonation at C3 is more common and leads to the formation of an enolate that can exist in two resonance forms, with the negative charge delocalized between the carbon and the oxygen atom. masterorganicchemistry.com The resulting enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in C-alkylation reactions. masterorganicchemistry.com The regioselectivity of enolate formation (kinetic vs. thermodynamic) can be controlled by the choice of base, solvent, and temperature.

The reactivity of ketone enolates has been demonstrated in reactions with aryl iodides, which can proceed through a radical-nucleophilic substitution (SRN1) mechanism. mdma.chsemanticscholar.org Although the mechanism differs from simple alkylation, it underscores the nucleophilic potential of the enolate derived from the butanone structure.

Table 3: Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Notes |

|---|---|---|

| Sodium Hydride (NaH) | ~35 | Strong, non-nucleophilic base, irreversible deprotonation |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered base, favors kinetic enolate |

| Sodium Ethoxide (NaOEt) | ~16 | Weaker base, used for reversible enolate formation bham.ac.uk |

| Potassium tert-Butoxide (t-BuOK) | ~18 | Sterically hindered base |

Reactivity of the Phenyl Substituent

The phenyl group in the molecule can undergo reactions typical of aromatic rings, most notably hydrogenation.

The benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions, typically requiring high pressures of hydrogen gas and a metal catalyst. This transformation converts 2-butanone, 1-iodo-4-phenyl- into 1-iodo-4-cyclohexyl-2-butanone.

Studies on the hydrogenation of the parent compound, 4-phenyl-2-butanone, provide insight into this process. whiterose.ac.ukreadcube.comcam.ac.uk The reaction can produce both the alcohol (from ketone reduction) and the cyclohexyl derivative (from ring hydrogenation). researchgate.net The selectivity is highly dependent on the catalyst and solvent system. For example, using a Pt/TiO₂ catalyst in alkane solvents favors the hydrogenation of the aromatic ring, while a Pt/SiO₂ catalyst favors ring hydrogenation regardless of the solvent. whiterose.ac.ukreadcube.com This suggests a two-site catalyst model where aromatic ring hydrogenation occurs on the metal sites. whiterose.ac.ukreadcube.com

Table 4: Catalytic Systems for Aromatic Ring Hydrogenation of 4-phenyl-2-butanone

| Catalyst | Solvent | Predominant Reaction | Reference |

|---|---|---|---|

| 4% Pt/TiO₂ | Alkanes (e.g., n-hexane) | Aromatic Ring Hydrogenation | whiterose.ac.ukreadcube.com |

| 4% Pt/TiO₂ | Aromatics (e.g., toluene) | Carbonyl Hydrogenation | whiterose.ac.ukreadcube.com |

| 4% Pt/SiO₂ | Various | Aromatic Ring Hydrogenation | whiterose.ac.uk |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and 2-Butanone, 1-iodo-4-phenyl- is a suitable substrate for several such reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. researchgate.net While specific studies on 2-Butanone, 1-iodo-4-phenyl- are not extensively documented, the reactivity of similar iodoalkanes and iodoketones in these reactions is well-established, allowing for informed predictions of its behavior. The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. researchgate.netnih.gov

For instance, in a Suzuki-Miyaura coupling, the catalytic cycle would likely proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-I bond of 2-Butanone, 1-iodo-4-phenyl- to form a palladium(II) intermediate.

Transmetalation: The organopalladium(II) intermediate reacts with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

The following table outlines potential palladium-catalyzed cross-coupling reactions involving 2-Butanone, 1-iodo-4-phenyl-.

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Expected Product |

| Suzuki-Miyaura | Aryl- or Vinyl-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl- or 5-Vinyl-4-phenyl-2-butanone |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | 4-Phenyl-1-alkenyl-2-butanone |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Et₃N | 4-Phenyl-1-alkynyl-2-butanone |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ | 5-Alkyl- or 5-Aryl-4-phenyl-2-butanone |

| Kumada | Grignard reagent | Pd(dppf)Cl₂ | 5-Alkyl- or 5-Aryl-4-phenyl-2-butanone |

This table is predictive, based on known reactivities of similar compounds.

Research on analogous systems, such as 2-iodo-4-(phenylchalcogenyl)-1-butenes, has shown that such palladium-catalyzed cross-coupling reactions can proceed smoothly, often at room temperature and without the need for phosphine (B1218219) ligands, highlighting the high reactivity of the carbon-iodine bond. nih.gov

Beyond palladium catalysis, other metals can mediate important transformations. The formation of a Grignard reagent from 2-Butanone, 1-iodo-4-phenyl- by direct reaction with magnesium metal is unlikely due to the presence of the electrophilic ketone functionality. The highly basic Grignard reagent, once formed, would rapidly react with the ketone of another molecule. pressbooks.pubmasterorganicchemistry.com

However, related organometallic reagents can be prepared and utilized. For example, organozinc reagents, which are less basic than their magnesium counterparts, could potentially be formed and used in Negishi-type couplings. chemie-brunschwig.ch

Furthermore, considering the reactivity of related haloketones, Barbier-type reactions, where the substrate, an aldehyde or ketone, and an alkyl halide are reacted together in the presence of a metal such as zinc, indium, or samarium, could be envisioned. In such a scenario, 2-Butanone, 1-iodo-4-phenyl- could react with an aldehyde in the presence of zinc dust to yield a β-hydroxy ketone.

Another relevant transformation is the reaction with organocuprates (Gilman reagents). These softer nucleophiles are well-known to undergo SN2 displacement with alkyl halides. Thus, lithium diphenylcuprate, for instance, could react with 2-Butanone, 1-iodo-4-phenyl- to yield 1,4-diphenyl-2-butanone.

| Metal/Reagent | Reaction Type | Potential Reactant | Potential Product |

| Zinc (Barbier) | Nucleophilic Addition | Aldehyde (R-CHO) | 1-Hydroxy-2-(2-oxo-4-phenylbutyl)alkane |

| Lithium Diorganocuprate (R₂CuLi) | SN2 Displacement | - | 1-Substituted-4-phenyl-2-butanone |

| Iron Salts (homocoupling) | Reductive Coupling | - | 1,8-Diphenyl-4,5-octanedione |

This table illustrates potential reactions based on the known chemistry of related functional groups.

Iron-catalyzed homocoupling of alkyl halides has also been reported as an effective method for forming symmetrical C-C bonds, suggesting that 2-Butanone, 1-iodo-4-phenyl- could potentially undergo dimerization in the presence of magnesium and a catalytic amount of an iron salt. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of both a ketone and an alkyl iodide in 2-Butanone, 1-iodo-4-phenyl- raises important questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of 2-Butanone, 1-iodo-4-phenyl-, a nucleophile could potentially attack either the carbonyl carbon or the carbon bearing the iodine. The outcome is highly dependent on the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the "hard" electrophilic center, the carbonyl carbon. masterorganicchemistry.comwisc.edu "Soft" nucleophiles, such as cyanide, thiols, or organocuprates, are more likely to attack the "soft" electrophilic center, the carbon atom attached to the iodine, via an SN2 mechanism. thieme-connect.de

Regioselectivity concerns the position at which a reaction occurs when multiple sites are available. For 2-Butanone, 1-iodo-4-phenyl-, this is particularly relevant in the context of enolate formation. The ketone possesses two sets of α-hydrogens, at C-1 and C-3. Deprotonation can lead to two different enolates: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by the removal of the more accessible but less substituted α-proton (from C-1). This is favored by strong, sterically hindered bases at low temperatures (e.g., Lithium diisopropylamide, LDA). However, in 2-Butanone, 1-iodo-4-phenyl-, the C-1 position is substituted with iodine, making proton abstraction from this site impossible. Therefore, only one enolate can be formed by deprotonation at the C-3 position.

Thermodynamic Enolate: The more stable enolate, typically formed at the more substituted α-carbon. In this specific molecule, deprotonation will occur at the C-3 position, leading to the enolate where the double bond is between C-2 and C-3.

A study on the tautomerization of the parent compound, 4-phenyl-2-butanone, shows the formation of two possible enol tautomers, demonstrating the potential for reaction at different positions under acidic or basic conditions. chegg.com In the case of 2-Butanone, 1-iodo-4-phenyl-, any enolate-based reaction would be directed to the C-3 position. For example, alkylation of the enolate would lead to a product substituted at the C-3 position.

The hydrogenation of 4-phenyl-2-butanone also presents a case of chemoselectivity, where the reaction can occur at either the carbonyl group or the aromatic ring, depending on the catalyst and reaction conditions. researchgate.netresearchgate.net This suggests that similar selectivity challenges would be present in reactions of 2-Butanone, 1-iodo-4-phenyl-, with the additional complication of the reactive C-I bond. For instance, a catalytic hydrogenation could potentially reduce the ketone, the aromatic ring, or cleave the C-I bond (hydrogenolysis), and the outcome would be highly dependent on the chosen catalyst and conditions.

Applications in Advanced Organic Synthesis and Methodology Development

Role as a Key Intermediate in Complex Molecule Construction

2-Butanone, 1-iodo-4-phenyl- serves as a crucial precursor in the synthesis of more elaborate molecules, particularly in the pharmaceutical and agrochemical sectors. Its ability to undergo a variety of chemical transformations allows for its incorporation into larger, more complex structures with desired biological activities.

While direct large-scale synthesis of specific pharmaceutical analogs using 2-Butanone, 1-iodo-4-phenyl- is not extensively documented in publicly available literature, its structural motif is present in intermediates used for creating complex molecules. For instance, the related compound 4-phenyl-2-butanone is a known intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com The introduction of an iodo group at the alpha position, as in 2-Butanone, 1-iodo-4-phenyl-, provides a reactive handle for further functionalization, a key step in the generation of diverse pharmaceutical analogs and prodrugs. rsc.org The synthesis of latanoprost, a prostaglandin (B15479496) analog, involves an intermediate, 1-iodo-4-phenyl-2-butanone, which is prepared from 1-bromo-4-phenyl-2-butanone. google.com This highlights the utility of such iodinated ketones in the multi-step synthesis of complex, biologically active molecules.

Similar to its role in pharmaceuticals, 4-phenyl-2-butanone serves as an intermediate in the production of agrochemicals. chemimpex.com The iodinated derivative, 2-Butanone, 1-iodo-4-phenyl-, can be a valuable precursor for creating a variety of agrochemical intermediates. The carbon-iodine bond is susceptible to a range of coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks necessary for potent agrochemical agents.

Synthesis of Pharmaceutical Analogs and Prodrugs

Building Block for Diversified Chemical Structures

The reactivity of 2-Butanone, 1-iodo-4-phenyl- makes it a valuable starting material for the synthesis of a wide array of chemical structures. Its ability to participate in various reactions allows for the generation of diverse molecular scaffolds.

The hydrogenation of 4-phenyl-2-butanone can lead to various products, including 4-phenyl-2-butanol (B1222856) and 4-cyclohexyl-2-butanone, demonstrating the potential to create both alcohol and saturated ketone derivatives. researchgate.net The presence of the iodo group in 2-Butanone, 1-iodo-4-phenyl- offers a site for nucleophilic substitution and cross-coupling reactions, providing access to a broad range of α-substituted ketones. These substituted ketones are, in turn, valuable intermediates for synthesizing more complex molecules. For example, α-iodomethyl ketones can react with 2-thiooxoimidazolin-4-one to form monocyclic imidazolidinium iodides. researchgate.net Furthermore, the reaction of α-iodoketones with thiohydantoin derivatives has been studied, leading to the formation of new heterocyclic compounds. researchgate.net

The following table showcases the versatility of the related 4-phenyl-2-butanone in generating various derivatives.

| Starting Material | Reagent/Reaction | Product | Reference |

| 4-Phenyl-2-butanone | Hydrogenation | 4-Phenyl-2-butanol | researchgate.net |

| 4-Phenyl-2-butanone | Hydrogenation | 4-Cyclohexyl-2-butanone | researchgate.net |

| 4-Aryl-3-buten-2-ones | Selective Hydrogenation | 4-Aryl-2-butanones | units.itresearchgate.net |

| α-Iodomethyl ketones | 2-Thiooxoimidazolin-4-one | Monocyclic imidazolidinium iodides | researchgate.net |

The reactivity of α-iodo ketones like 2-Butanone, 1-iodo-4-phenyl- has been instrumental in the development of novel synthetic methodologies. For instance, the reaction of α-iodoketones with nitriles mediated by iodine(III) reagents has been explored for the synthesis of highly substituted oxazoles. mdpi.com This demonstrates how this class of compounds can be utilized to forge new carbon-heteroatom bonds and construct heterocyclic systems. The development of stereoselective methods, such as the Suzuki-Miyaura cross-coupling of enol tosylates derived from ketones, has enabled the synthesis of tetrasubstituted olefins with high stereocontrol, a significant advancement in synthetic chemistry. researchgate.net

Access to Substituted Ketones and Derivatives

Stereoselective Synthesis Methodologies

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs and agrochemicals. msu.edu While specific studies focusing solely on stereoselective reactions of 2-Butanone, 1-iodo-4-phenyl- are not abundant, the principles of stereoselective synthesis are highly relevant to its potential applications.

The reduction of prochiral ketones, such as 3-phenyl-2-butanone, has been a model system for studying diastereoselectivity, with models like Cram's rule and the Felkin-Ahn model predicting the stereochemical outcome. libguides.com These principles would apply to the reduction of the carbonyl group in 2-Butanone, 1-iodo-4-phenyl-, allowing for the controlled synthesis of specific diastereomers of the corresponding iodohydrin.

Furthermore, the development of enantioselective methods for reactions involving ketones is an active area of research. ethz.ch For example, catalytic asymmetric hydrogenation of ketones can provide access to enantiomerically enriched alcohols. orgsyn.org Such methodologies could potentially be applied to 2-Butanone, 1-iodo-4-phenyl- to generate chiral building blocks for the synthesis of enantiopure complex molecules. The use of chiral auxiliaries or catalysts in reactions involving the α-iodo group could also lead to stereoselective transformations. ethz.ch The ability to control the stereochemistry at both the α-carbon and the carbonyl carbon would significantly enhance the synthetic utility of this compound.

Derivatives, Analogs, and Structure Reactivity Relationships in Research

Modifications of the Alkyl Iodide Position

The carbon-iodine bond at the C1 position is a primary site of reactivity in 2-Butanone, 1-iodo-4-phenyl-. The iodide ion is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Research into its chemical behavior often involves comparing its reactivity to analogs where the iodine is replaced by other halogens, such as bromine or chlorine.

The reactivity of these 1-halo-4-phenyl-2-butanone analogs in nucleophilic substitution reactions is directly related to the nature of the halogen. The strength of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl, while the ability of the halide to act as a leaving group decreases (I⁻ > Br⁻ > Cl⁻). Consequently, 1-iodo-4-phenyl-2-butanone is the most reactive among these analogs, readily undergoing substitution.

The 1-chloro analog, 1-Chloro-4-phenyl-2-butanone, is also a useful intermediate in organic synthesis. smolecule.com Its chlorine atom can be displaced by various nucleophiles, although it typically requires more forcing conditions than the iodo or bromo derivatives. smolecule.com The lowest unoccupied molecular orbital (LUMO) of the chloro-analog is concentrated around the carbonyl carbon and the alpha-chlorine position, which facilitates nucleophilic attack at these sites. smolecule.com

| Compound Name | CAS Number | Molecular Formula | Key Feature | Relative Reactivity |

| 2-Butanone, 1-iodo-4-phenyl- | 352276-27-8 | C₁₀H₁₁IO | Excellent leaving group (I⁻) | Highest |

| 1-Bromo-4-phenyl-2-butanone | 31984-10-8 | C₁₀H₁₁BrO | Good leaving group (Br⁻) | Intermediate |

| 1-Chloro-4-phenyl-2-butanone | 20845-80-1 | C₁₀H₁₁ClO | Moderate leaving group (Cl⁻) | Lowest |

This table showcases analogs of 2-Butanone, 1-iodo-4-phenyl- with modifications at the alkyl halide position and their general reactivity trend in nucleophilic substitution reactions.

Variations within the Butanone Backbone

Alterations to the four-carbon butanone backbone of the parent structure have been explored to understand how changes in chain length, substitution, and ketone placement affect chemical and physical properties. These modifications can introduce steric hindrance or alter the electronic environment of the carbonyl group, thereby influencing reactivity.

For instance, the introduction of a methyl group at the C3 position, as in 3-Methyl-1-phenyl-2-butanone, increases steric bulk near the carbonyl function. guidechem.com This can influence the stereoselectivity of reactions at the carbonyl carbon, such as in reduction reactions. msu.edu Similarly, adding a larger group like a benzyl (B1604629) substituent at C3, yielding 3-Benzyl-4-phenyl-2-butanone, further modifies the steric profile of the molecule. guidechem.com

The synthesis of α,β-unsaturated ketones through aldol (B89426) condensation of phenylacetaldehyde (B1677652) with butanone can lead to analogs like (E)-5-phenyl-3-methylpent-4-en-2-one, representing a change in both substitution and saturation within the backbone. mdpi.com Studies on related β-iodo ketones demonstrate that the backbone structure is critical in directing intramolecular reactions, such as the zinc-promoted cyclization to form bicyclic cyclopropanols. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Structural Variation from Parent (4-Phenyl-2-butanone) |

| 4-Phenyl-2-butanone | 2550-26-7 | C₁₀H₁₂O | Parent ketone structure. nist.gov |

| 3-Methyl-1-phenyl-2-butanone | 2893-05-2 | C₁₁H₁₄O | Methyl group added at C3. guidechem.com |

| 3-Benzyl-4-phenyl-2-butanone | 3506-88-5 | C₁₇H₁₈O | Benzyl group added at C3. guidechem.com |

| (E)-5-Phenyl-3-methylpent-4-en-2-one | N/A | C₁₂H₁₄O | Methyl group at C3 and C4-C5 double bond. mdpi.com |

This table presents analogs with variations in the butanone backbone, highlighting different substitution patterns.

Substituent Effects on the Phenyl Ring

Modifying the phenyl ring with various substituents is a common strategy to tune the electronic properties of the entire molecule. The nature and position of these substituents—whether electron-donating or electron-withdrawing—can significantly impact the reactivity of both the aryl ring and the distal ketone and alkyl iodide functional groups.

The influence of phenyl substituents on reaction rates can often be correlated with Hammett constants. cdnsciencepub.com For related heteroenoid compounds, the rates of reaction with nucleophiles show a clear dependence on the electronic nature of the substituent on the phenyl ring. cdnsciencepub.com In the context of enzymatic reactions, the reduction of aryl ketones is also sensitive to phenyl substitution. One study found that various acetophenones substituted with electron-withdrawing groups on the phenyl ring, especially at the para-position, were effectively reduced by the yeast Metschnikowia koreensis. researchgate.net

The synthesis of phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanones has been undertaken to explore their anticancer properties, indicating that aryl substitution is a key method for modulating biological activity. nih.gov An example of a derivative with a substituted phenyl ring is 1-(3,4-Methylenedioxy)phenyl-2-butanone, which incorporates an electron-donating group. guidechem.com

| Base Structure | Substituent on Phenyl Ring | Effect on Reactivity/Activity |

| Aryl Ketones | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Generally increase the rate of nucleophilic attack at the carbonyl and facilitate enzymatic reduction. researchgate.net |

| Benzalacetoacetates | Various meta- and para-substituents | Reaction rates with n-butanethiol correlate well with Hammett σ constants. cdnsciencepub.com |

| 4-Morpholino-1-phenylthio-2-butanones | Various substituents | Modulates in vitro activity against cancer cell lines. nih.gov |

This table summarizes the observed effects of placing different substituents on the phenyl ring of related ketone structures.

Exploration of Functionalized Analogs for Mechanistic Probes

Functionalized analogs of 2-Butanone, 1-iodo-4-phenyl- are valuable tools for probing reaction mechanisms and exploring synthetic pathways. By incorporating different reactive handles or structural motifs, chemists can investigate intramolecular processes, map out structure-activity relationships, and access more complex molecular architectures.

For example, β-iodo ketones, which share the core functionality of 2-Butanone, 1-iodo-4-phenyl-, have been used to study intramolecular cyclization reactions. researchgate.net Treatment of these compounds with zinc dust can generate an organozinc intermediate that attacks the ketone carbon, leading to the diastereoselective formation of bicyclic alcohols. researchgate.net This transformation serves as a probe for the reactivity and conformational preferences of the iodo-ketone system.

In the field of medicinal chemistry, analogs are frequently synthesized to understand the structural requirements for biological activity. Systematic modification of zingerone, which contains a 4-phenyl-2-butanone substructure, has been used to probe its interaction with biological targets. researchgate.net Similarly, the synthesis of 3-(2-iodoethyl)-1-methyl-1H-indole from a cyclobutanone (B123998) precursor highlights the utility of an iodo-functionalized fragment as an intermediate for constructing complex heterocyclic systems like tryptamines. chim.it These examples underscore how functionalized analogs serve as chemical probes to elucidate reaction pathways and guide molecular design.

| Analog/Intermediate Type | Functionalization | Use as a Mechanistic/Synthetic Probe |

| β-Iodo ketones | Iodo and ketone groups | Used to study the mechanism and diastereoselectivity of intramolecular cyclization reactions to form cyclopropanols. researchgate.net |

| Zingerone Analogs | Modifications to phenyl ring and ketone | Probes the structural requirements for biological activity. researchgate.net |

| 3-(2-Iodoethyl)indoles | Iodoethyl group at C3 | Serves as a key reactive intermediate for the synthesis of functionalized tryptamines. chim.it |

| Phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanones | Phenyl substituents and morpholino/phenylthio groups | Used to investigate structure-activity relationships for anticancer activity. nih.gov |

This table provides examples of functionalized analogs and their application in mechanistic and synthetic studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the molecular and electronic properties of organic molecules. rsc.org These methods can determine optimized geometries, electronic charge distributions, and spectroscopic properties.

The rotational freedom around the single bonds in 2-Butanone, 1-iodo-4-phenyl- gives rise to multiple conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is critical as the reactivity and spectroscopic properties of the molecule can be an average over the populated conformations.

Studies on similar halogenated ketones, such as 2-halocyclohexanones, have shown that the stability of conformers is a delicate balance of steric and electronic effects, including hyperconjugation. researchgate.net For 2-Butanone, 1-iodo-4-phenyl-, the key dihedral angles to consider would be around the C(2)-C(3) and C(3)-C(4) bonds, as well as the orientation of the iodomethyl group relative to the carbonyl group.

Computational methods like semi-empirical, ab initio, and DFT can be used to perform a systematic conformational search. The relative energies of the resulting conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis Data for a Flexible Ketone

| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.00 | 45 |

| B | 180 | 0.50 | 30 |

| C | -60 | 1.20 | 15 |

| D | 0 | 2.50 | 10 |

Note: This table is illustrative and does not represent actual calculated data for 2-Butanone, 1-iodo-4-phenyl-.

For instance, in a nucleophilic substitution reaction where iodide is the leaving group, calculations can determine whether the reaction proceeds via an SN1 or SN2 mechanism. The calculation of the activation energy barrier for each pathway can predict the feasibility and rate of the reaction under different conditions.

Conformational Analysis and Stability Studies

Application of Computational Descriptors for Reactivity Prediction

A range of computational descriptors can be derived from the electronic structure of a molecule to predict its reactivity. researchgate.net These descriptors are often based on the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 2-Butanone, 1-iodo-4-phenyl-, the oxygen of the carbonyl group would be a site of negative potential, while the carbonyl carbon and the carbon bonded to the iodine would be sites of positive potential.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Table 2: Illustrative Computational Reactivity Descriptors

| Descriptor | Value (arbitrary units) | Interpretation |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Kinetic stability |

| Dipole Moment | 2.8 D | Overall polarity of the molecule |

Note: This table is illustrative and does not represent actual calculated data for 2-Butanone, 1-iodo-4-phenyl-.

Advanced Computational Methods for Mechanistic Elucidation

For more complex reaction mechanisms, advanced computational methods are often required. dokumen.pub These can include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. This can be particularly important for understanding reactions in solution where the solvent can play a crucial role.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For large systems, it is computationally expensive to treat the entire system with high-level quantum mechanics. QM/MM methods address this by treating the reactive core of the system with a high-level QM method and the surrounding environment (e.g., solvent or a large biomolecule) with a less computationally demanding MM force field.

Ab Initio Molecular Dynamics (AIMD): This method combines the accuracy of ab initio quantum mechanics with the dynamic picture provided by molecular dynamics, allowing for the simulation of bond-breaking and bond-forming events without pre-defined reaction coordinates.

These advanced methods could be applied to study the reactivity of 2-Butanone, 1-iodo-4-phenyl- in complex environments, such as in the active site of an enzyme or in different solvent systems, providing a more realistic and detailed understanding of its chemical behavior. researchgate.net

Analytical Methodologies for Research Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the elucidation of the molecular architecture of 2-Butanone, 1-iodo-4-phenyl-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within 2-Butanone, 1-iodo-4-phenyl-.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Butanone, 1-iodo-4-phenyl- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related structures, such as its isomer 3-iodo-4-phenyl-2-butanone, the following proton signals can be predicted. rsc.org The protons on the carbon adjacent to the iodine atom (the α-protons) would appear as a singlet at approximately 3.7 ppm. rsc.org The methylene (B1212753) protons of the ethyl group attached to the phenyl ring are anticipated to show a multiplet structure around 2.9 ppm. rsc.org The protons of the phenyl group would typically resonate in the aromatic region, between 7.1 and 7.3 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-butanone, characteristic peaks appear at approximately 9, 32, and a very distinct carbonyl carbon peak at the low-field end of the spectrum. libretexts.org In the case of 2-Butanone, 1-iodo-4-phenyl-, the introduction of the phenyl group and the iodine atom would significantly influence the chemical shifts. The carbonyl carbon (C=O) is expected to be observed in the range of 200-210 ppm. The carbon atom bonded to the iodine (C-I) would show a signal at a higher field, typically around 10-20 ppm. The carbons of the phenyl ring would produce signals in the aromatic region of 125-140 ppm.

Table 1: Predicted NMR Data for 2-Butanone, 1-iodo-4-phenyl-

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| CH₂I | ~ 3.7 (s) | ~ 15 |

| C=O | - | ~ 205 |

| CH₂ | ~ 2.9 (t) | ~ 45 |

| CH₂-Ph | ~ 2.8 (t) | ~ 30 |

| C-Ph (ipso) | - | ~ 140 |

| C-Ph (ortho, meta, para) | ~ 7.2 (m) | ~ 126-129 |

Note: Predicted values are based on data from analogous compounds. s = singlet, t = triplet, m = multiplet.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Butanone, 1-iodo-4-phenyl-, the IR spectrum would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone. pressbooks.publibretexts.orglibretexts.org The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-I bond, while having a weak absorption, is expected to be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2-Butanone, 1-iodo-4-phenyl-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1715 - 1725 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-I | Stretch | 500 - 600 | Weak to Medium |

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound. For 2-Butanone, 1-iodo-4-phenyl-, with a molecular formula of C₁₀H₁₁IO, the exact molecular weight is approximately 274.1 g/mol . chemsrc.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 274. A prominent peak would also be expected at m/z 147, corresponding to the loss of the iodine atom ([M-I]⁺). Another significant fragmentation pathway would involve the cleavage of the bond between the carbonyl group and the iodinated methyl group, resulting in a fragment with m/z 131, corresponding to the phenylethyl cation ([C₉H₁₁]⁺). The presence of the benzyl (B1604629) group could lead to a tropylium (B1234903) ion at m/z 91.

Table 3: Expected Mass Spectrometry Fragments for 2-Butanone, 1-iodo-4-phenyl-

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 274 | Molecular Ion [M]⁺ | [C₁₀H₁₁IO]⁺ |

| 147 | [M-I]⁺ | [C₁₀H₁₁O]⁺ |

| 131 | [CH₂CH₂C₆H₅]⁺ | [C₈H₉]⁺ |

| 127 | [I]⁺ | [I]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation of 2-Butanone, 1-iodo-4-phenyl- from complex mixtures and for its quantification. Both gas and liquid chromatography offer high-resolution separation capabilities.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For 2-Butanone, 1-iodo-4-phenyl-, a high-temperature capillary column, such as one coated with a nonpolar stationary phase (e.g., 5% phenyl-polydimethylsiloxane), would be suitable. The analysis of the related compound, 4-phenyl-2-butanone, has been successfully performed using GC, indicating the applicability of this technique. mdpi.com Temperature programming would be necessary to ensure good separation and peak shape.

When coupled with a mass spectrometer (GC-MS), this method allows for the confident identification of the compound by comparing its mass spectrum with known databases or by interpreting the fragmentation pattern as described in the MS section. mdpi.com GC-MS is particularly useful for the analysis of complex mixtures, such as reaction products or environmental samples.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For the analysis of 2-Butanone, 1-iodo-4-phenyl-, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The parent compound, 2-butanone, is sometimes used as a component of the mobile phase in HPLC applications. fishersci.ca Detection could be achieved using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (around 254 nm). HPLC is particularly advantageous for the analysis of less volatile compounds or for preparative-scale separations to isolate pure samples of 2-Butanone, 1-iodo-4-phenyl-.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Other Characterization Techniques (e.g., Thin Layer Chromatography)datapdf.com

Thin Layer Chromatography (TLC) is a widely utilized analytical technique for assessing the purity of a compound and for monitoring the progress of chemical reactions. This method is particularly useful in the analysis of "2-Butanone, 1-iodo-4-phenyl-", an α-haloketone. The separation on a TLC plate is based on the differential partitioning of the compound between a solid stationary phase and a liquid mobile phase.

The stationary phase typically employed for the analysis of α-haloketones, including "2-Butanone, 1-iodo-4-phenyl-", is silica (B1680970) gel. acs.orgaip.org Commercially available TLC plates are often coated with a thin layer of silica gel, and may also contain a fluorescent indicator (e.g., F254) to aid in visualization. acs.orgrsc.orgsemanticscholar.org

The choice of the mobile phase, or eluent, is critical for achieving effective separation. For α-haloketones, a mixture of non-polar and moderately polar solvents is commonly used. The polarity of the eluent can be adjusted to control the retention factor (Rf) of the compound, which is a measure of its migration distance relative to the solvent front. A higher polarity eluent will generally result in a higher Rf value.

For compounds structurally similar to "2-Butanone, 1-iodo-4-phenyl-", various solvent systems have been reported to be effective. These can be adapted for the analysis of the target compound.

| Eluent System Components | Ratio (v/v) | Compound Class |

| Petroleum Ether / Ethyl Acetate | 10:1 | α-chloropropiophenone guidechem.com |

| Petroleum Ether / Ethyl Acetate | 9:1 | α-iodoketone rsc.org |

| Hexane / Ethyl Acetate | Gradient | 1-iodo-4-pentanol derivative datapdf.com |

| Petroleum Ether / Diethyl Ether / Acetic Acid | 80:20:1 | α-chlorooxoalkanoates |

After the development of the TLC plate in the chosen eluent, the separated components must be visualized, as most organic compounds are colorless. Several visualization techniques are suitable for "2-Butanone, 1-iodo-4-phenyl-", leveraging its specific chemical functionalities.

| Visualization Method | Principle | Expected Observation for 2-Butanone, 1-iodo-4-phenyl- |

| Ultraviolet (UV) Light (254 nm) | The phenyl group in the molecule is a UV-absorbing chromophore. On a TLC plate containing a fluorescent indicator, the compound will quench the fluorescence. | A dark spot will appear against a bright green or blue fluorescent background. acs.orgumich.edulibretexts.org |

| Iodine Vapor | Organic compounds on the TLC plate adsorb iodine vapor, forming colored complexes. This method is particularly effective for iodine-containing compounds. | A violet to brown spot will become visible on the plate. umich.edulibretexts.orgepfl.ch |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) Stain | The ketone functional group reacts with 2,4-DNPH to form a colored hydrazone derivative. | The appearance of a yellow to red spot indicates the presence of the ketone. |

| Potassium Permanganate (B83412) (KMnO₄) Stain | The permanganate ion, which is purple, is a strong oxidizing agent that reacts with many organic functional groups, including ketones, resulting in a color change. | A yellow or brown spot will form on a purple background. semanticscholar.orglibretexts.org |

| Sulfuric Acid Charring | Concentrated sulfuric acid, when heated, will cause the decomposition of most organic compounds, leaving a black spot of carbon. | A black spot will be observed after heating the plate that has been sprayed with sulfuric acid. umich.edu |

The retention factor (Rf) is a key parameter obtained from a TLC experiment. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While a specific, experimentally determined Rf value for "2-Butanone, 1-iodo-4-phenyl-" is not documented in the provided search results, it would be expected to have a moderate Rf value in a mid-polarity eluent system like hexane/ethyl acetate, owing to its ketone and phenyl functionalities balanced by the alkyl chain and the iodo group. The exact Rf value is highly dependent on the specific conditions, including the exact eluent composition, the type of TLC plate, the temperature, and the degree of chamber saturation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-haloketones often involves harsh reagents and produces significant waste. Consequently, a primary focus of future research is the development of environmentally benign and efficient synthetic protocols.

Emerging strategies are moving away from stoichiometric halogenating agents toward catalytic and more sustainable methods. Photocatalysis, for instance, presents a promising green alternative. A recently developed heterogeneous photosynthetic strategy utilizes copper-modified graphitic carbon nitride (Cu-C₃N₄) under visible-light irradiation and ambient conditions to produce α-haloketones from aromatic olefins. acs.orgnih.gov This method uses atmospheric air as the oxidant and avoids strong, toxic oxidants. acs.orgnih.gov Another sustainable approach is the use of recyclable catalytic systems, such as ionic liquids, which have been shown to efficiently catalyze the hydration of haloalkynes to yield α-haloketones. aip.orgaip.org These systems are notable for their mild reaction conditions and the ease with which the catalyst can be recovered and reused. aip.orgaip.org

Electrochemical methods also represent a frontier in sustainable synthesis, offering transition-metal-free conditions for the functionalization of ketones. acs.org Research into direct iodination methods continues to evolve, with systems like iodine in combination with hydrogen peroxide or ammonium (B1175870) nitrate (B79036) offering more atom-economical pathways. mdpi.com The development of mild iodinating agents, such as 2,2-diiododimedone, further expands the toolkit for synthesizing α-iodoketones from a wider range of precursors like allylic alcohols, demonstrating high functional group tolerance. rsc.org

Future work will likely focus on optimizing these green methodologies for the specific synthesis of 2-Butanone, 1-iodo-4-phenyl-, aiming for higher yields, reduced energy consumption, and minimal environmental impact.

| Synthetic Method | Key Features | Sustainability Aspect | Reference |

| Heterogeneous Photocatalysis | Uses Cu-C₃N₄, visible light, and air as an oxidant. | Avoids strong oxidants, operates under mild conditions. | acs.orgnih.gov |

| Ionic Liquid Catalysis | Employs a recyclable ionic liquid for hydration of haloalkynes. | Catalyst is reusable, mild reaction conditions. | aip.orgaip.org |

| Direct Iodination | Utilizes I₂ with H₂O₂ or NH₄NO₃. | More atom-economical than traditional methods. | mdpi.com |

| Mild Iodinating Agents | Employs reagents like 2,2-diiododimedone for tandem isomerization/halogenation. | High functional group tolerance, avoids harsh conditions. | rsc.org |

| Electrochemical Synthesis | Enables oxidative reactions without transition metals. | Reduces reliance on metal catalysts and harsh reagents. | acs.org |

Design of Highly Selective and Efficient Catalytic Systems

The design of catalysts that can control the reactivity and selectivity of reactions involving α-haloketones is a cornerstone of modern organic synthesis. For 2-Butanone, 1-iodo-4-phenyl-, future research is geared towards catalysts that offer superior efficiency, regioselectivity, and enantioselectivity.

Highly efficient and recyclable systems, such as the ionic liquid-based catalysts used for haloalkyne hydration, demonstrate a path forward. aip.orgaip.org These systems not only provide excellent yields but also simplify product purification and catalyst reuse. aip.org In the realm of photocatalysis, the use of a copper cocatalyst on graphitic carbon nitride has been shown to modulate radical generation, leading to high selectivity for α-haloketones over unwanted byproducts. acs.orgnih.gov

For reactions requiring high precision, noble metal catalysts remain important. Gold(I) catalysts, for example, have been successfully used for the regioselective hydration of terminal halo-substituted propargyl carboxylates, efficiently producing α-acyloxy α′-halo ketones under mild conditions that tolerate sensitive functional groups. acs.org The development of chiral catalytic systems is a particularly exciting avenue. The combination of copper(I) catalysts with chiral tridentate anionic ligands has enabled enantioconvergent cross-coupling reactions, providing access to α-chiral compounds. researchgate.net Such strategies could be adapted to reactions involving 2-Butanone, 1-iodo-4-phenyl- to generate chiral molecules with high enantiomeric purity.

Future efforts will aim to create bespoke catalytic systems tailored for this specific substrate, potentially leading to novel transformations and the synthesis of valuable, complex molecules with precisely controlled stereochemistry.

| Catalyst Type | Description | Key Advantage | Reference |

| Ionic Liquid System | Recyclable ionic liquid with H₂SO₄ for haloalkyne hydration. | High efficiency, recyclability, environmental-friendly. | aip.orgaip.org |

| Heterogeneous Photocatalyst | Copper-modified graphitic carbon nitride (Cu-C₃N₄). | High selectivity, uses visible light and air. | acs.orgnih.gov |

| Gold(I) Catalyst | Gold(I) complex for regioselective hydration. | Mild conditions, tolerates acid-labile groups. | acs.org |

| Chiral Copper(I) System | Cu(I) catalysts with chiral tridentate anionic ligands. | Enables enantioselective C-S bond formation. | researchgate.net |

Expanding Synthetic Utility in Novel Chemical Scaffolds

α-Haloketones are recognized as powerful building blocks, particularly for the synthesis of heterocyclic compounds. aip.org The unique structure of 2-Butanone, 1-iodo-4-phenyl-, with its reactive iodo-ketone functionality and the phenyl group, makes it an attractive starting material for accessing a diverse range of novel and complex chemical scaffolds.

A significant area of future research is to move beyond the synthesis of simple heterocycles and utilize this compound in more complex, multicomponent reactions to build sophisticated molecular architectures. Its application has been demonstrated in the synthesis of 2-aminothiazoles, important motifs in medicinal chemistry. acs.org The broader class of α-functionalized ketones serves as precursors to substructures that are ubiquitous in pharmaceuticals, agrochemicals, and natural products. researchgate.net

Future research will likely explore the use of 2-Butanone, 1-iodo-4-phenyl- in tandem reactions or cycloaddition cascades to construct polycyclic systems. For example, functionalized ketone derivatives have been used to access complex naphthalene (B1677914) and pyridine (B92270) scaffolds. researchgate.netacs.org The development of new methods to functionalize the less reactive positions of ketones promises to broaden their synthetic utility even further, enabling the creation of molecules that were previously difficult to access. bioengineer.org By leveraging the inherent reactivity of the C-I and carbonyl bonds, 2-Butanone, 1-iodo-4-phenyl- can be a key intermediate in the synthesis of geminal α-difunctionalized ketones, which are valuable precursors to high-value organic molecules. researchgate.net

| Target Scaffold | Synthetic Approach | Significance | Reference |

| 2-Aminothiazoles | Reaction of α-acyloxy α′-halo ketones with thiourea. | Core structure in many biologically active compounds. | acs.org |

| Naphthalene Scaffolds | Lewis acid activation of cyclobutanone (B123998) derivatives. | Important framework in medicinal and materials chemistry. | researchgate.net |

| Pyridine Derivatives | Tandem intermolecular cycloaddition/cycloreversion. | Prevalent in pharmaceuticals and agrochemicals. | acs.org |

| Geminal α-Difunctionalized Ketones | In situ trapping of intermediates. | Versatile building blocks for complex molecules. | researchgate.net |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For reactions involving 2-Butanone, 1-iodo-4-phenyl-, a combination of advanced experimental techniques and computational modeling is paving the way for unprecedented mechanistic insight.

The reaction of an α-haloketone with a nucleophile is known to proceed through several competing channels, including direct substitution (Sₙ2), carbonyl addition, and proton abstraction. nih.govup.ac.za Computational studies using Density Functional Theory (DFT) have been instrumental in mapping the potential energy surfaces of these reactions. nih.govup.ac.za These studies have revealed fascinating phenomena, such as "path bifurcation," where a single transition state can dynamically lead to two different products, such as those from substitution and addition pathways. nih.gov

Experimental studies provide crucial validation for these computational models. Mechanistic investigations have identified the α-iodo ketone as a key intermediate in certain iodide-catalyzed oxidative cross-coupling reactions. sci-hub.se Interestingly, this intermediate may not undergo a simple nucleophilic substitution but can be further oxidized to a hypervalent iodine species, opening up new reaction pathways. sci-hub.se The classic acid-catalyzed iodination of ketones is understood to proceed through an enol intermediate, which is the rate-determining step. docbrown.info

Future research will focus on applying these combined approaches specifically to 2-Butanone, 1-iodo-4-phenyl-. This will involve detailed kinetic studies, isotopic labeling experiments, and advanced computational modeling to elucidate the precise influence of the phenyl group and the iodine atom on its reactivity. rsc.org Such studies will clarify the factors that govern the competition between different reaction pathways and enable the rational design of reaction conditions to favor a desired outcome. researchgate.net

| Mechanistic Aspect | Investigative Tool | Finding/Concept | Reference |

| Competing Reaction Channels | DFT Calculations | Reaction can proceed via substitution, addition, or proton abstraction. | nih.govup.ac.za |

| Dynamic Path Bifurcation | Trajectory Calculations | A single transition state can lead to both substitution and addition products. | nih.gov |

| Hypervalent Iodine Intermediate | Experimental Mechanistic Studies | α-iodo ketone can be oxidized further rather than undergoing direct substitution. | sci-hub.se |

| Rate-Determining Step | Kinetic Studies | Formation of an enol intermediate is often the slow step in acid-catalyzed iodination. | docbrown.info |

| C-Cl Bond Activation | Electronic Structure Calculations | The C-Cl bond activation was identified as the rate-determining transition state in a carboxylation reaction. | researchgate.net |

Q & A

Basic: What are common synthetic routes for 1-iodo-4-phenyl-2-butanone?

A typical method involves iodination of 4-phenyl-2-butanone derivatives using iodine sources (e.g., N-iodosuccinimide) under electrophilic substitution conditions. The reaction is monitored via TLC, and purification is achieved via column chromatography using silica gel. Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized for regioselective iodination?

Regioselectivity is influenced by steric and electronic factors. Computational studies (e.g., DFT) predict preferential iodination at the para position of the phenyl group due to resonance stabilization. Experimental validation involves varying solvents (polar aprotic vs. non-polar) and catalysts (e.g., Lewis acids like FeCl₃), with reaction progress tracked via HPLC-MS .

Basic: What spectroscopic techniques are critical for characterizing 1-iodo-4-phenyl-2-butanone?

Key techniques include:

- ¹H NMR : To identify protons adjacent to the ketone and iodine (δ ~2.5–3.5 ppm).

- IR Spectroscopy : C=O stretch (~1715 cm⁻¹) and C-I stretch (~500 cm⁻¹).

- High-resolution MS : To confirm molecular ion peaks (e.g., [M+H⁺] at m/z 274.00 for C₁₀H₁₁IO) .

Advanced: How can conflicting spectral data be resolved?

Contradictions in NMR shifts may arise from solvent effects or impurities. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass spectrometry, employ tandem MS/MS to distinguish fragmentation patterns from co-eluting impurities .

Basic: What are key physical properties influencing experimental design?

- Boiling Point : ~235°C (508.2 K) under standard pressure .

- Solubility : Miscible in organic solvents (e.g., dichloromethane, ethanol) but insoluble in water.

- Stability : Light-sensitive; store in amber vials under inert gas .

Advanced: How does iodine substitution affect thermal stability?

The C-I bond’s lower bond dissociation energy (~234 kJ/mol) increases susceptibility to thermal degradation. TGA-DSC analysis reveals decomposition onset at ~150°C, necessitating low-temperature reactions (<100°C) to prevent byproduct formation .

Basic: What safety protocols are essential for handling this compound?

- Use fume hoods and PPE (gloves, goggles) due to volatility and iodine toxicity.

- Waste disposal : Collect in halogenated waste containers; avoid aqueous release due to bioaccumulation risks .

Advanced: How can computational modeling predict reactivity?

Molecular docking studies (e.g., AutoDock Vina) assess binding affinity with biological targets, while DFT calculations (Gaussian 16) evaluate electronic effects of iodine on reaction intermediates. Compare HOMO-LUMO gaps with experimental UV-Vis spectra for validation .

Basic: What applications exist in pharmaceutical research?

This compound serves as a precursor for iodinated bioactive molecules , such as thyroid hormone analogs or radiotracers. Its ketone group enables further functionalization via Grignard or reduction reactions .

Advanced: How to address discrepancies in reported thermochemical data?

Conflicting ΔrH° values (e.g., -511.7 kJ/mol for hydrogenation ) may stem from measurement techniques (calorimetry vs. computational). Replicate experiments under controlled conditions (e.g., inert atmosphere) and validate via quantum mechanical calculations (e.g., CBS-QB3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.